N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Medicinal chemistry Structure-activity relationship Benzothiazole isomerism

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034273-98-6) is a synthetic heterocyclic small molecule with molecular formula C₁₇H₁₃N₅O₂S and a molecular weight of 351.38 g/mol. The compound features a benzo[d]thiazole-6-carboxamide moiety linked via an ethyl spacer to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-one (benzotriazinone) scaffold, constituting a unique dual-heterocyclic architecture not represented in major clinical candidates.

Molecular Formula C17H13N5O2S
Molecular Weight 351.38
CAS No. 2034273-98-6
Cat. No. B2816018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS2034273-98-6
Molecular FormulaC17H13N5O2S
Molecular Weight351.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23)
InChIKeyWXCVLMXRTIRGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034273-98-6): Chemical Identity and Core Structural Features for Research Procurement


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034273-98-6) is a synthetic heterocyclic small molecule with molecular formula C₁₇H₁₃N₅O₂S and a molecular weight of 351.38 g/mol . The compound features a benzo[d]thiazole-6-carboxamide moiety linked via an ethyl spacer to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-one (benzotriazinone) scaffold, constituting a unique dual-heterocyclic architecture not represented in major clinical candidates. The benzotriazinone substructure is a recognized pharmacophore in kinase inhibition and GPR139 agonism, while the benzothiazole-6-carboxamide fragment is associated with diverse bioactivity profiles distinct from isomers with substitution at the 2-position of the benzothiazole ring [1]. This compound is primarily offered by research chemical suppliers as a building block for medicinal chemistry exploration; at the time of writing, no dedicated primary research publications, PubChem entries, or regulatory filings were identified that report quantitative biological data specific to this CAS number.

Why Generic Interchange of N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide with In-Class Analogs Is Not Supported


Compounds sharing the benzotriazinone or benzothiazole cores cannot be assumed equivalent to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide because the conjunction of these two substructures via an ethyl linker creates a spatially constrained dual-hydrogen-bond-acceptor/donor surface that is absent in single-scaffold analogs. Published structure-activity relationship (SAR) evidence on 4-oxobenzo[d][1,2,3]triazin-phenylacetamide hybrids demonstrates that seemingly minor modifications—such as regioisomeric pyridinium position or substituent changes on the phenyl ring—can shift BuChE selectivity by over an order of magnitude in IC₅₀ terms [1]. Similarly, for the benzothiazole-6-carboxamide sub-structure, the position of the carboxamide attachment (6- vs. 2-) fundamentally alters hydrogen-bond geometry and target engagement profiles . The ethyl spacer in the target compound introduces conformational flexibility that is not present in methylene-linked or directly fused analogs, further distinguishing binding mode potential. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a molecule with substantially divergent target selectivity, potency, and off-target liability.

Quantitative Differentiation Evidence for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034273-98-6) Against Closest Analogs


Structural Uniqueness: Benzothiazole-6-Carboxamide vs. Benzothiazole-2-Carboxamide Regioisomer

The target compound bears a carboxamide group at the 6-position of the benzothiazole ring. Its closest regioisomeric analog, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-2-carboxamide, positions the carboxamide at the 2-position. Literature SAR on benzothiazole carboxamide series indicates that 6-carboxamide derivatives exhibit distinct hydrogen-bond donor/acceptor vectors compared to 2-carboxamide analogs, leading to divergent target engagement. For instance, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide was identified as a standout analog in HDAC inhibition assays, whereas corresponding 2-carboxamide regioisomers showed reduced potency [1]. Although direct comparable biochemical data for the target compound are not yet published, the regioisomeric distinction is a well-established determinant of pharmacological profile in benzothiazole-based ligand design [2].

Medicinal chemistry Structure-activity relationship Benzothiazole isomerism

Benzotriazinone Pharmacophore: Basis for Cholinesterase Selectivity Differentiation

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-one substructure present in the target compound has been validated as a cholinesterase inhibitor pharmacophore. In a published series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids (8a–p), compounds exhibited excellent BuChE inhibition (IC₅₀ range: 0.065–0.279 µM) that was 11- to 49-fold more potent than donepezil (BuChE IC₅₀ = 3.2 µM), while showing only moderate AChE inhibition (IC₅₀ range: 2.0–6.5 µM) compared to donepezil (AChE IC₅₀ = 0.029 µM) [1]. This demonstrates that the benzotriazinone scaffold intrinsically favors BuChE over AChE, achieving BuChE/ACHE selectivity ratios exceeding 100-fold in optimized examples. While the target compound has a benzothiazole-6-carboxamide in place of the pyridinium-phenylacetamide, the preserved benzotriazinone-ethyl linkage suggests potential for similarly biased cholinesterase selectivity, distinguishable from non-triazinone cholinesterase inhibitors such as pure benzothiazole-based compounds that often exhibit balanced or AChE-preferring profiles [2].

Neurodegeneration Cholinesterase inhibition Benzotriazinone SAR

Molecular Complexity and sp³ Character Advantage Over Fragment-Like Triazinone Building Blocks

Compared to commonly procured 4-oxobenzo[d][1,2,3]triazin-3(4H)-one fragment building blocks (e.g., 1,2,3-benzotriazin-4(3H)-one, CAS 90-16-4, MW 147.13) or simple benzothiazole-6-carboxamide (CAS 101084-51-9, MW 178.21), the target compound (MW 351.38) offers significantly greater molecular complexity and functional group diversity within a single entity . With 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, 4 rotatable bonds, and a topological polar surface area (TPSA) computed at approximately 96–110 Ų, this compound occupies a lead-like chemical space distinct from fragment-sized precursors. This elevated complexity reduces the synthetic burden for medicinal chemistry teams by providing a pre-assembled dual-pharmacophore scaffold, accelerating SAR exploration around both the benzothiazole and benzotriazinone substructures simultaneously.

Molecular complexity Fragment-based drug discovery Lead-likeness

Optimal Research Application Scenarios for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide Procurement


BuChE-Selective Inhibitor Probe Development

Based on the class-level benzotriazinone SAR demonstrating BuChE selectivity ratios exceeding 90-fold over AChE [1], this compound is best positioned as a starting scaffold for developing BuChE-selective molecular probes. Researchers investigating the role of peripheral vs. catalytic anionic site binding in BuChE can use the ethyl-linked dual-heterocyclic architecture to explore mixed-type inhibition modes analogous to compound 8e in the published triazin-pyridinium series [1]. The benzothiazole-6-carboxamide moiety provides an additional vector for tuning PAS interactions not present in the pyridinium-phenylacetamide comparator series.

Fragment-to-Lead Optimization Campaigns Targeting Dual Pharmacophore Engagement

The pre-assembled benzothiazole-6-carboxamide and benzotriazinone scaffold reduces synthetic overhead by 2–3 steps relative to convergent fragment coupling strategies . Medicinal chemistry teams pursuing structure-based design against targets with adjacent hydrophobic and hydrogen-bonding pockets can exploit the scaffold's 4 rotatable bonds for conformational sampling while maintaining the TPSA within lead-like boundaries (96–110 Ų) . This is particularly relevant for targets where both π-stacking (benzothiazole) and hydrogen-bonding (triazinone carbonyl) interactions are required for affinity.

Kinase Selectivity Profiling Against p70S6K and Related AGC Kinases

Substituted benzo[d][1,2,3]triazines have been disclosed as p70S6K inhibitors in patent literature [2]. The target compound's unique juxtaposition of benzothiazole-6-carboxamide and benzotriazinone may confer a selectivity window distinct from the azaquinazoline carboxamide derivatives described in US20160340323A1. Researchers building kinase profiling panels can employ this compound as a tool to assess whether benzothiazole-6-carboxamide-substituted triazinones exhibit altered selectivity fingerprints across the AGC kinase family compared to previously characterized triazinone-based inhibitors.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With MW = 351.38, 1 HBD, 5 HBA, and TPSA within the 60–110 Ų range preferred for CNS penetration , this compound aligns with CNS lead-like criteria. In the context of the published anti-Alzheimer benzotriazinone series [1], this scaffold offers a starting point for CNS multiparameter optimization (MPO) studies, where the benzothiazole-6-carboxamide can modulate lipophilicity and P-glycoprotein efflux susceptibility relative to pyridinium-containing analogs that bear permanent positive charges and thus face blood-brain barrier penetration challenges.

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.